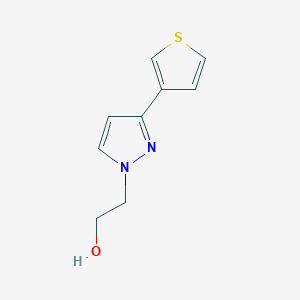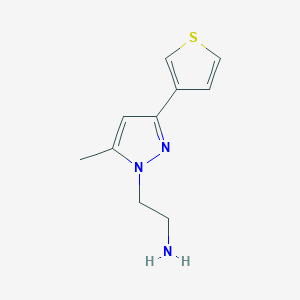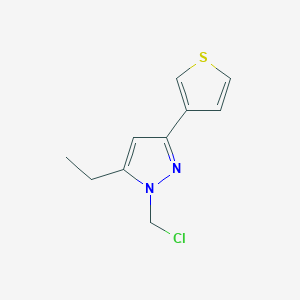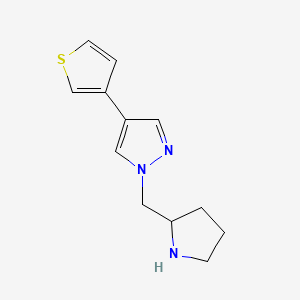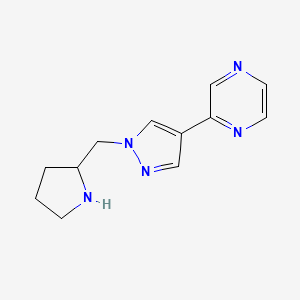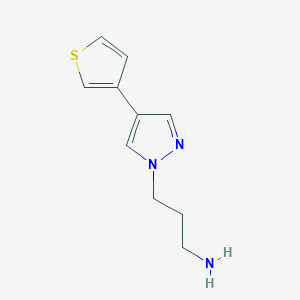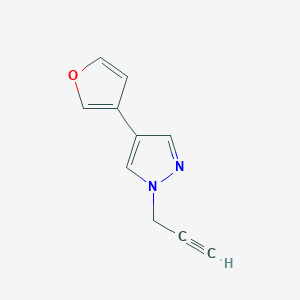
2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetaldehyde
Übersicht
Beschreibung
Furan is a five-membered aromatic heterocycle with one oxygen atom . It’s a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
Furans can be synthesized from 1,4-dicarbonyl compounds, known as the Paal-Knorr synthesis . Many other procedures leading to substituted heterocycles of this kind have been devised . Furan is reduced to tetrahydrofuran by palladium-catalyzed hydrogenation .Molecular Structure Analysis
The molecular structure of furan consists of a five-membered aromatic ring with four carbon atoms and one oxygen atom . The structure of pyrazole consists of a five-membered ring with three carbon atoms and two nitrogen atoms .Chemical Reactions Analysis
Furan compounds can undergo a variety of reactions. Some classical methods have been modified and improved, while other new methods have been developed . A vast variety of catalysts was used for these transformations .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research efforts have led to the synthesis and characterization of novel compounds related to "2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetaldehyde," focusing on derivatives that exhibit heteroaryl pyrazole functionalities. These compounds, including various Schiff bases of chitosan and chalcone derivatives, have been thoroughly characterized through solubility tests, elemental analysis, spectral analyses (FTIR, 1H NMR), thermogravimetric analysis, and X-ray diffraction (XRD) (Hamed et al., 2020).
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of these compounds. For instance, Schiff bases derived from heteroaryl pyrazole and chitosan have been evaluated for their biological activity against various gram-negative and gram-positive bacteria, as well as fungi, indicating a dependency of antimicrobial activity on the type of the Schiff base moiety. These compounds showed no cytotoxic activity in MTT assays, highlighting their potential safety for further development (Hamed et al., 2020). Additionally, microwave-assisted synthesis has led to substituted 3(2–furyl) pyrazoline derivatives that exhibit significant antifungal activity, further underscoring the antimicrobial applications of these compounds (Phirke & Meshram, 2014).
Antioxidant and Antitubercular Agents
The catalytic synthesis of novel chalcone derivatives incorporating the furan nucleus has been explored, revealing potent antioxidant properties. This is indicative of the potential therapeutic applications of these compounds in managing oxidative stress-related diseases (Prabakaran, Manivarman, & Bharanidharan, 2021). Furthermore, derivatives synthesized for antitubercular activity evaluation demonstrate the multifaceted potential of these compounds in addressing various infectious diseases (Bhoot, Khunt, & Parekh, 2011).
Molecular Docking and Computational Studies
Molecular docking studies have been employed to predict the interaction of synthesized pyrazole derivatives with bacterial proteins, offering insights into their potential antibacterial mechanism of action. These computational approaches aid in understanding the binding affinities and interactions at the molecular level, providing a foundation for the rational design of more potent antimicrobial agents (Khumar, Ezhilarasi, & Prabha, 2018).
Wirkmechanismus
Target of Action
Many furan-containing compounds are known to interact with various enzymes and receptors in the body. For example, some furan derivatives have been found to exhibit anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Mode of Action
The mode of action of a compound depends on its chemical structure and the target it interacts with. For instance, furan derivatives can undergo various chemical reactions, such as reactions with Grignard reagents .
Biochemical Pathways
Furan derivatives can be involved in various biochemical pathways. For example, they can participate in reactions with sulfur ylides and alkynes, leading to the synthesis of new compounds .
Result of Action
The result of a compound’s action can vary widely depending on its targets and mode of action. Some furan derivatives have been found to have medicinal properties, such as anti-tubercular activity .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. For instance, the synthesis of some furan derivatives has been performed under solvent-free conditions .
Eigenschaften
IUPAC Name |
2-[4-(furan-3-yl)pyrazol-1-yl]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-3-2-11-6-9(5-10-11)8-1-4-13-7-8/h1,3-7H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGRHBAJZYJFEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CN(N=C2)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



